molecular formula C10H11ClN2 B2763952 5-Tert-butyl-2-chloropyridine-3-carbonitrile CAS No. 2090976-29-5

5-Tert-butyl-2-chloropyridine-3-carbonitrile

Cat. No. B2763952
CAS RN: 2090976-29-5
M. Wt: 194.66
InChI Key: BAVMJCPUYDCCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-2-chloropyridine-3-carbonitrile is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 . It is used in various fields of chemistry, including pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-2-chloropyridine-3-carbonitrile consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 2nd position with a chlorine atom, at the 3rd position with a carbonitrile group (-CN), and at the 5th position with a tert-butyl group (C(CH3)3) .


Physical And Chemical Properties Analysis

5-Tert-butyl-2-chloropyridine-3-carbonitrile is a powder at room temperature . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • 5-Tert-butyl-2-chloropyridine-3-carbonitrile is used in the synthesis of complex compounds. For instance, it is involved in the oxidative cyclization process in the preparation of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine, a compound analyzed for its planar structure and potential for forming stable hydrogen bonding associations (Garza-Ortiz et al., 2013).

Biosynthesis and Chemical Transformations

  • This chemical is critical in the biosynthesis of specific intermediates for pharmaceuticals. For instance, it plays a role in the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in the synthesis of atorvastatin and rosuvastatin (Liu et al., 2018).
  • It is also used in the efficient and convenient synthesis of fluorinated pyrrolo[2,3-b]pyridines, demonstrating its versatility in chemical transformations (Iaroshenko et al., 2009).

Catalysis and Coordination Behavior

  • 5-Tert-butyl-2-chloropyridine-3-carbonitrile is involved in the formation of complex molecules with potential catalytic applications. For example, its reaction with tert-butyllithium led to the formation of an eight-membered cyclic C,N-bis(germadiyl) bis(ketenimine), which is the first ring containing two ketenimine moieties (Lee et al., 1998).

Synthesis and Structural Characterization

  • The compound is essential in the synthesis of new organotin(IV) complexes, used for in vitro cytotoxicity studies against human breast cancer. This highlights its role in the development of potential therapeutic agents (Shpakovsky et al., 2012).

Safety and Hazards

5-Tert-butyl-2-chloropyridine-3-carbonitrile is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-tert-butyl-2-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-10(2,3)8-4-7(5-12)9(11)13-6-8/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVMJCPUYDCCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(N=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2-chloropyridine-3-carbonitrile

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